Cas no 1346697-75-3 (5-(tert-Butoxy)pyridazin-3(2H)-one)

5-(tert-Butoxy)pyridazin-3(2H)-one is a versatile heterocyclic compound featuring a pyridazinone core substituted with a tert-butoxy group at the 5-position. This structural motif imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butoxy group enhances solubility and steric hindrance, facilitating selective functionalization. Its pyridazinone scaffold is widely utilized in medicinal chemistry for designing bioactive molecules, particularly as a precursor for kinase inhibitors and other therapeutic agents. The compound’s well-defined reactivity profile and compatibility with various synthetic transformations underscore its utility in organic and medicinal chemistry research. High purity and consistent quality ensure reliable performance in demanding applications.
5-(tert-Butoxy)pyridazin-3(2H)-one structure
1346697-75-3 structure
Product Name:5-(tert-Butoxy)pyridazin-3(2H)-one
CAS No:1346697-75-3
MF:C8H12N2O2
MW:168.193081855774
CID:1031388
PubChem ID:71607401
Update Time:2025-06-09

5-(tert-Butoxy)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-(tert-Butoxy)pyridazin-3(2H)-one
    • 4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one
    • 1346697-75-3
    • DTXSID30856350
    • 5-tert-butoxypyridazin-3(2H)-one
    • 5-(tert-butoxy)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11)
    • InChI Key: UPMSJTDZPJNBLS-UHFFFAOYSA-N
    • SMILES: O(C1C=NNC(C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 50.7Ų

5-(tert-Butoxy)pyridazin-3(2H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029188697-1g
5-(tert-Butoxy)pyridazin-3(2H)-one
1346697-75-3 95%
1g
414.72 USD 2021-06-01
Chemenu
CM164260-1g
5-(tert-butoxy)pyridazin-3(2H)-one
1346697-75-3 95%
1g
$445 2021-08-05
Chemenu
CM164260-1g
5-(tert-butoxy)pyridazin-3(2H)-one
1346697-75-3 95%
1g
$426 2023-03-07

Additional information on 5-(tert-Butoxy)pyridazin-3(2H)-one

Recent Advances in the Study of 5-(tert-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-75-3): A Promising Scaffold in Medicinal Chemistry

The compound 5-(tert-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-75-3) has recently emerged as a significant scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic compound, characterized by a pyridazinone core and a tert-butoxy substituent, has been the focus of numerous studies aimed at exploring its potential applications in drug discovery and development. Recent research highlights its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.

One of the most notable studies published in 2023 investigated the synthetic pathways and derivatization strategies for 5-(tert-Butoxy)pyridazin-3(2H)-one. The research demonstrated that this compound can be efficiently functionalized at multiple positions, enabling the creation of a diverse library of derivatives with varying biological activities. The study also reported improved yields and purity through optimized reaction conditions, which is critical for scaling up production in pharmaceutical applications.

In addition to its synthetic utility, 5-(tert-Butoxy)pyridazin-3(2H)-one has shown promising biological activity in preclinical models. A recent study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit potent inhibitory effects against specific kinases implicated in cancer progression. The researchers identified several lead compounds with nanomolar IC50 values, suggesting their potential as candidates for further drug development. Molecular docking studies further elucidated the binding interactions between these derivatives and their target kinases, providing insights for structure-activity relationship (SAR) optimization.

Another area of interest is the anti-inflammatory potential of 5-(tert-Butoxy)pyridazin-3(2H)-one derivatives. A 2024 study demonstrated that certain analogs of this scaffold effectively modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. These findings were corroborated by in vivo experiments, where the compounds significantly reduced inflammation in animal models of rheumatoid arthritis. The study also highlighted the favorable pharmacokinetic profiles of these derivatives, including good oral bioavailability and low toxicity, which are essential for clinical translation.

Despite these advancements, challenges remain in the development of 5-(tert-Butoxy)pyridazin-3(2H)-one-based therapeutics. For instance, some derivatives exhibit limited solubility, which could hinder their formulation and delivery. Researchers are actively exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. Additionally, further studies are needed to fully understand the off-target effects and long-term safety profiles of these compounds.

In conclusion, 5-(tert-Butoxy)pyridazin-3(2H)-one (CAS: 1346697-75-3) represents a highly promising scaffold in medicinal chemistry, with applications ranging from kinase inhibition to anti-inflammatory therapy. The recent progress in synthetic methodologies and biological evaluations underscores its potential as a cornerstone for future drug discovery efforts. Continued research and collaboration across academia and industry will be crucial to unlocking the full therapeutic potential of this versatile compound.

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